2-Methylthioethyl palmitate
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Overview
Description
2-Methylthioethyl palmitate is an organic compound with the molecular formula C19H38O2S It is a derivative of palmitic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-methylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioethyl palmitate typically involves the esterification of palmitic acid with 2-methylthioethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methylthioethyl palmitate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
2-Methylthioethyl palmitate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of lipid-based drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Methylthioethyl palmitate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes such as lipases, influencing their activity and the overall lipid metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl palmitate: Similar in structure but lacks the 2-methylthioethyl group.
Ethyl palmitate: Similar but has an ethyl group instead of the 2-methylthioethyl group.
2-Methoxyethyl palmitate: Similar but has a methoxyethyl group instead of the 2-methylthioethyl group.
Uniqueness
2-Methylthioethyl palmitate is unique due to the presence of the sulfur atom in the 2-methylthioethyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and the ability to form sulfoxides and sulfones. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C19H38O2S |
---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-methylsulfanylethyl hexadecanoate |
InChI |
InChI=1S/C19H38O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18-22-2/h3-18H2,1-2H3 |
InChI Key |
OUUXSAZAQYVQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCSC |
Origin of Product |
United States |
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